molecular formula C18H28N2O3 B2950770 tert-Butyl 1-(4-methoxybenzyl)piperidin-4-ylcarbamate CAS No. 93499-05-9

tert-Butyl 1-(4-methoxybenzyl)piperidin-4-ylcarbamate

Cat. No.: B2950770
CAS No.: 93499-05-9
M. Wt: 320.433
InChI Key: GIZDIACKJIGXHB-UHFFFAOYSA-N
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Description

“tert-Butyl 1-(4-methoxybenzyl)piperidin-4-ylcarbamate” is a chemical compound with the formula C18H28N2O3 . It is used for research and development .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C18H28N2O3 . The molecular weight of this compound is 320.43 .

Scientific Research Applications

Synthesis and Intermediate Uses

  • Synthesis of Key Intermediates in Drug Development

    Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a compound related to tert-Butyl 1-(4-methoxybenzyl)piperidin-4-ylcarbamate, is synthesized as a key intermediate in the development of drugs like Vandetanib (Wang et al., 2015). This compound is produced through a multi-step process involving acylation, sulfonation, and substitution, with a total yield of 20.2%.

  • Chemical Structure and Synthesis Optimization

    The structure and synthetic route of similar compounds are often confirmed through methods like MS and 1H NMR, and the synthesis methods are optimized for better yield. For instance, the synthesis of ethyl 4-(1-(tert-butoxycarbonyl) piperidin-4-ylmethoxy)-3-methoxy-benzoate, another related compound, underwent process optimization for improved production (Wei et al., 2010).

  • Use in Manufacturing Lymphocyte Function-Associated Antigen 1 Inhibitor

    A scalable synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, related to the compound , was described for its use in manufacturing a lymphocyte function-associated antigen 1 inhibitor (Li et al., 2012).

Structural and Catalytic Studies

  • X-ray Diffraction Studies and Biological Evaluation

    Compounds like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, which are structurally related, are synthesized and characterized using techniques like X-ray diffraction, LCMS, and NMR. These compounds are also evaluated for biological activities like antibacterial and anthelmintic activity (Sanjeevarayappa et al., 2015).

  • Role in Schiff Base Compounds Studies

    Research into Schiff base compounds often involves the synthesis and characterization of derivatives like N'-(2-hydroxy-3-methoxybenzylidene)-4-tert-butyl- benzohydrazide, which are structurally related to this compound. These studies include biological screenings and interaction with DNA (Sirajuddin et al., 2013).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, it should be rinsed cautiously with water . In case of swallowing, the mouth should be rinsed and a poison center or doctor/physician should be called if the person feels unwell . The compound should be kept away from heat/sparks/open flames/hot surfaces .

Properties

IUPAC Name

tert-butyl N-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-18(2,3)23-17(21)19-15-9-11-20(12-10-15)13-14-5-7-16(22-4)8-6-14/h5-8,15H,9-13H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZDIACKJIGXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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